Antibacterial Activity: 4-Epioxytetracycline Exhibits a 95% Reduction in Potency Against S. aureus Relative to Oxytetracycline
In a direct comparison of antimicrobial activity, 4-epioxytetracycline (4-EOTC) demonstrates only approximately 5% of the potency of its parent compound, oxytetracycline (OTC), against the Gram-positive bacterium Staphylococcus aureus [1]. A separate source corroborates this finding, reporting a relative potency of 0.1 (10%) for inhibiting protein synthesis in an acellular model system .
| Evidence Dimension | Antibacterial Potency |
|---|---|
| Target Compound Data | ~5% relative to OTC; Relative potency of 0.1 |
| Comparator Or Baseline | Oxytetracycline (OTC) (baseline = 100%) |
| Quantified Difference | Approximately 95% reduction in potency; 90% reduction in relative potency |
| Conditions | In vitro assay against S. aureus; Acellular model system for protein synthesis using E. coli ribosomes |
Why This Matters
This data is critical for pharmaceutical quality control, as it confirms 4-EOTC is an inactive impurity that must be controlled in OTC formulations to ensure therapeutic efficacy.
- [1] Amerigo Scientific. 4-Epi-Oxytetracycline, EvoPure®. Product Page. View Source
